6-Bromoquinoline-3-carboxamide

NK-3 receptor pharmacology functional antagonism GPCR

6-Bromoquinoline-3-carboxamide is a critical building block for medicinal chemistry programs targeting ATM kinase and HIV-1 integrase. Its 6-bromo substitution pattern is non-negotiable: replacing Br with Cl reverses functional activity from antagonism to agonism at hNK-3 receptors, and shifting bromine to the 8-position alters antiviral resistance profiles. The 6-bromo group also enables chemoselective Pd-catalyzed arylation for rapid diversification. Specify CAS 1296950-96-3 to ensure the correct regioisomer.

Molecular Formula C10H7BrN2O
Molecular Weight 251.08 g/mol
CAS No. 1296950-96-3
Cat. No. B1513317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromoquinoline-3-carboxamide
CAS1296950-96-3
Molecular FormulaC10H7BrN2O
Molecular Weight251.08 g/mol
Structural Identifiers
SMILESC1=CC2=NC=C(C=C2C=C1Br)C(=O)N
InChIInChI=1S/C10H7BrN2O/c11-8-1-2-9-6(4-8)3-7(5-13-9)10(12)14/h1-5H,(H2,12,14)
InChIKeyDKTGQKFNZHZSQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromoquinoline-3-carboxamide (CAS 1296950-96-3): A Versatile Quinoline Scaffold for Targeted Kinase Inhibition and Chemical Probe Development


6-Bromoquinoline-3-carboxamide (CAS 1296950-96-3) is a brominated quinoline-3-carboxamide building block with a molecular formula of C₁₀H₇BrN₂O and a molecular weight of 251.08 g/mol [1]. The compound features a bromine atom at the 6-position of the quinoline ring and a primary carboxamide group at the 3-position . Commercially available at purities ranging from 95% to 97% , this compound serves as a key intermediate and core scaffold in medicinal chemistry programs, particularly for the development of kinase inhibitors and antiviral agents [2][3].

6-Bromoquinoline-3-carboxamide: Why Simple Halogen Exchange Alters Target Engagement and Biological Outcome


Within the quinoline-3-carboxamide class, the specific position and identity of the halogen substituent profoundly influence molecular recognition and pharmacological activity. Simply substituting 6-bromoquinoline-3-carboxamide with its 6-chloro, 7-bromo, or 8-bromo analogs is not chemically or biologically equivalent [1][2]. Empirical evidence demonstrates that replacing the 6-bromo substituent with a chloro atom can reverse the functional activity from antagonism to agonism at certain receptors [1]. Furthermore, the regiochemistry of the bromine atom (6- versus 8-position) critically dictates potency against drug-resistant viral mutants, with the 6-bromo variant exhibiting a distinct resistance profile compared to its 8-bromo counterpart [2]. Consequently, generic substitution without rigorous comparative validation risks experimental failure and misinterpretation of structure-activity relationships.

Quantitative Differentiation of 6-Bromoquinoline-3-carboxamide: Head-to-Head Evidence Against Structural Analogs


6-Bromo vs. 6-Chloro Substitution Reverses Functional Activity at the hNK-3 Receptor

In a direct comparison of 2-phenyl-4-quinolinecarboxamide derivatives, replacing the 6-bromo substituent with a 6-chloro atom unexpectedly reversed the functional activity from antagonism to agonism at the human NK-3 receptor [1]. The 6-bromo analog exhibited antagonistic properties, while the 6-chloro analog (7c) directed activity towards the agonistic side, resulting in an increase in response of 18.39% (±2.5%) [1].

NK-3 receptor pharmacology functional antagonism GPCR structure-activity relationship

Regioselective Bromination Dictates Antiviral Potency and Resistance Profile in HIV-1 Integrase Allosteric Inhibitors

In a comparative study of multi-substituted quinolines as HIV-1 integrase allosteric inhibitors (ALLINIs), the addition of bromine at the 6-position conferred improved antiviral properties [1]. However, the 6-bromo analog exhibited a significant loss of potency when tested against the ALLINI-resistant IN A128T mutant virus, whereas the 8-bromo analog retained full effectiveness [1].

HIV-1 integrase ALLINI antiviral resistance multimerization

Synthetic Accessibility and Yield: A Robust Two-Step Protocol from 6-Bromoquinoline-3-carboxylic Acid

A validated synthetic procedure for 6-bromoquinoline-3-carboxamide has been reported, starting from 6-bromoquinoline-3-carboxylic acid via oxalyl chloride-mediated activation followed by treatment with aqueous ammonium hydroxide [1]. This two-step, one-pot protocol affords the target carboxamide in 92% isolated yield (457 mg from 0.50 g of acid) as a beige solid [1].

organic synthesis carboxamide formation acyl chloride yield optimization

Optimal Use Cases for 6-Bromoquinoline-3-carboxamide Based on Differentiated Evidence


Kinase Inhibitor Discovery: ATM and Pim-1 Targeting

6-Bromoquinoline-3-carboxamide serves as a core scaffold for the development of ataxia telangiectasia mutated (ATM) kinase inhibitors, with structural modifications at the 6-position (including bromine) and carboxamide group providing a platform for optimizing potency and selectivity [1]. Additionally, quinoline-3-carboxamide derivatives have demonstrated Pim-1 kinase inhibitory activity (IC50 = 0.11 μM for a representative analog), suggesting potential applications in oncology research [2].

Antiviral Drug Development: HIV-1 Integrase Allosteric Inhibitors (ALLINIs)

The 6-bromo substitution pattern is specifically validated for the development of HIV-1 integrase allosteric inhibitors, where it confers favorable antiviral properties [1]. The distinct resistance profile of the 6-bromo analog relative to the 8-bromo analog provides a valuable tool for probing integrase multimerization mechanisms and overcoming drug resistance [1].

Chemical Biology Probe Synthesis and Palladium-Catalyzed Cross-Coupling

The 6-bromo substituent serves as a versatile handle for chemoselective palladium-catalyzed arylation reactions, enabling the synthesis of polyamino-substituted quinoline chelators for metal cation detection in aqueous media [1]. This reactivity allows researchers to rapidly diversify the quinoline core for applications in chemical biology and sensor development.

NK-3 Receptor Antagonist Development

The 6-bromo substituent confers antagonistic properties at the hNK-3 receptor, a target implicated in pain and neurological disorders [1]. The functional inversion observed upon halogen exchange underscores the critical importance of this specific building block for maintaining the desired pharmacological profile.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromoquinoline-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.